N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-methyl-1H-indole-2-carboxamide
Description
N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-methyl-1H-indole-2-carboxamide is a compound that combines the structural features of oxazole and indole. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-methyl-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-3-12-8-13(21-19-12)9-17-16(20)15-7-11-6-10(2)4-5-14(11)18-15/h4-8,18H,3,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUVTFFNBQHFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CNC(=O)C2=CC3=C(N2)C=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-methyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the oxazole ring: The oxazole ring can be synthesized through the cyclization of β-hydroxy amides or by using other suitable precursors under appropriate conditions.
Formation of the indole ring: The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Coupling of the oxazole and indole rings: The final step involves coupling the oxazole and indole rings through a suitable linker, such as a carboxamide group, under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-methyl-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor containing an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor containing an oxazole ring.
Oxaprozin: A COX-2 inhibitor containing an oxazole ring.
Uniqueness
N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-5-methyl-1H-indole-2-carboxamide is unique due to its combination of oxazole and indole rings, which imparts distinct structural and functional properties. This combination allows the compound to exhibit a broader range of biological activities and applications compared to compounds containing only one of these rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
